molecular formula C9H6BrN3O B2962460 4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2251053-31-1

4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2962460
CAS No.: 2251053-31-1
M. Wt: 252.071
InChI Key: IFHXDGZUKJYOFW-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a bromine atom and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the pyridine ring imparts unique chemical properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-bromoacetophenone with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chalcone, which is then cyclized to form the desired dihydropyridazinone . The reaction is usually carried out in ethanol as the solvent, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative, while oxidation with potassium permanganate could lead to the formation of a pyridazinone derivative with additional functional groups.

Scientific Research Applications

4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets in ways that other compounds cannot.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Chemical Biology: Researchers use the compound to study the mechanisms of various biological processes, including enzyme inhibition and signal transduction.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways involved depend on the specific biological context, but common targets include kinases and other regulatory proteins.

Comparison with Similar Compounds

4-Bromo-2-(pyridin-3-yl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-2-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-8-3-5-12-13(9(8)14)7-2-1-4-11-6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXDGZUKJYOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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